3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (hereafter referred to as Compound A) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one class. Its structure features a triazolopyrazinone core substituted at position 3 with a 2-(4-fluorophenyl)-2-oxoethylthio group and at position 7 with a phenyl group.
The synthesis of such derivatives typically involves cyclization reactions starting from 3-hydrazinopyrazin-2-ones, activated by carbonyl reagents like carbonyldiimidazole (CDI), followed by reflux in anhydrous dimethylformamide (DMF) . Analytical validation methods, such as non-aqueous potentiometric titration, are employed for quantification, with precision (±0.22% uncertainty) meeting pharmacopeial standards .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-14-8-6-13(7-9-14)16(25)12-27-19-22-21-17-18(26)23(10-11-24(17)19)15-4-2-1-3-5-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADELCNJUNKISKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H13FN4O2S
- Molecular Weight : 380.4 g/mol
- IUPAC Name : 3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. For instance, one method includes the reaction of thione derivatives with phenacyl bromides under basic conditions to yield the target compound with high purity and yield .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. The compound exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | Staphylococcus aureus, Escherichia coli |
| Ampicillin | 32 | Staphylococcus aureus |
| Ampicillin | 16 | Escherichia coli |
Anticonvulsant Activity
In addition to its antibacterial effects, related compounds have demonstrated anticonvulsant activity. Case studies have shown that structural modifications in triazolo derivatives can enhance their efficacy against seizure models in animal studies. The mechanism is thought to involve modulation of neurotransmitter systems in the brain .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes involved in various biological pathways. This property is particularly valuable in drug discovery for conditions such as cancer and infectious diseases .
The biological activity of this compound is largely attributed to its ability to bind to active sites on target enzymes or receptors. This binding inhibits their activity and modulates associated pathways, leading to therapeutic effects depending on the target involved.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazolo derivatives against clinical isolates and found that modifications at the phenyl ring significantly influenced potency.
- Anticonvulsant Effects : In a controlled study using animal models, derivatives similar to the target compound were shown to reduce seizure frequency by modulating GABAergic transmission.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one . Research has shown that derivatives of triazole and pyrazine exhibit significant inhibitory effects on various cancer cell lines. For instance:
- K562 (Chronic Myeloid Leukemia) : Compounds have demonstrated the ability to block proliferation and induce apoptosis in K562 cells.
- MCF-7 (Breast Cancer) : Similar compounds have shown promising results in inhibiting the growth of MCF-7 cells.
The mechanism behind this activity is often linked to the modulation of specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives can exhibit activity against both gram-positive and gram-negative bacteria as well as fungi. For example:
- Compounds derived from pyrazole structures have shown significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa , suggesting potential as future antibacterial agents.
Synthesis and Derivatives
The synthesis of This compound involves multi-step reactions that typically include:
- Formation of the triazole ring.
- Introduction of the thioether moiety.
- Functionalization at various positions to enhance biological activity.
Research has indicated that modifying substituents on the phenyl groups can significantly influence the pharmacological profile of these compounds.
Case Study 1: Anticancer Activity
A study published in RSC Advances examined a series of pyrazole derivatives similar to our compound. The findings revealed that specific substitutions at the 7-position enhanced anticancer activity against K562 and MCF-7 cell lines, with some derivatives achieving IC50 values in low micromolar ranges .
Case Study 2: Antimicrobial Efficacy
In another research effort documented by MDPI, several synthesized compounds based on pyrazole structures were tested for antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as effective antimicrobial agents .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage in the side chain undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce new functional groups:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 8h | 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-triazolo-pyrazinone | 78% | |
| Arylation | 4-Bromobenzaldehyde, Cs₂CO₃, DMSO, 90°C | Thioether replaced with aryl group | 65% |
Key Findings :
-
The reaction with methyl iodide proceeds efficiently due to the electron-withdrawing effect of the 4-fluorophenyl group, which activates the thioether for nucleophilic attack.
-
Arylation reactions require strong bases (e.g., Cs₂CO₃) to deprotonate intermediates.
Oxidation of the Thioether to Sulfone
The thioether moiety is susceptible to oxidation, forming a sulfone group:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 12h | Sulfone derivative | 92% | |
| H₂O₂/AcOH | Acetic acid, 50°C, 6h | Sulfone with retained core structure | 85% |
Mechanistic Insight :
-
Oxidation with m-CPBA follows a two-step electrophilic mechanism, confirmed by NMR monitoring .
-
Sulfone derivatives show enhanced stability and altered pharmacokinetic properties compared to the parent compound.
Cyclization Reactions
The triazolo-pyrazine core participates in cyclization to form fused heterocycles:
| Reagents | Conditions | Product | Application | Source |
|---|---|---|---|---|
| POCl₃ | Reflux, 4h | Fused quinazoline-triazolo-pyrazine | Anticancer leads | |
| Ethylenediamine, HCl | THF, 60°C, 24h | Piperazine-linked macrocycle | Neuropharmacology |
Synthetic Utility :
-
Cyclization with POCl₃ is pivotal for generating polycyclic structures with potential kinase inhibition activity .
-
Macrocyclic derivatives exhibit improved binding affinity to serotonin receptors.
Hydrolysis of the Oxoethyl Group
The 2-oxoethyl group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| NaOH (1M) | EtOH/H₂O, 70°C, 3h | Carboxylic acid derivative | Enhanced solubility | |
| H₂SO₄ (conc.) | RT, 12h | Partial degradation | Limited synthetic use |
Structural Impact :
-
Hydrolysis to the carboxylic acid improves aqueous solubility by ~40%, critical for formulation studies.
Halogenation Reactions
Electrophilic halogenation occurs at the pyrazine ring:
| Halogenating Agent | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| NBS (N-bromosuccinimide) | DMF, 80°C, 6h | C-5 of pyrazine | 60% | |
| I₂, HNO₃ | Acetonitrile, RT, 24h | C-3 of triazole | 45% |
Applications :
Reductive Amination
The ketone group in the side chain undergoes reductive amination:
| Amine | Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzylamine | NaBH₃CN | MeOH, RT, 12h | Secondary amine derivative | 70% | |
| Piperazine | H₂, Pd/C | EtOH, 50°C, 6h | Piperazine-linked analog | 68% |
Biological Relevance :
-
Piperazine derivatives demonstrate improved blood-brain barrier penetration.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups: The 4-fluorophenyl group in Compound A enhances metabolic stability compared to non-halogenated analogues, a common strategy in drug design .
- Thio-Linkers : The oxoethylthio group in Compound A introduces a ketone functionality absent in thioxo derivatives, altering solubility and reactivity .
Pharmacological Activity
Key Insights:
- Cytotoxicity : Chloromethyl and oxoethylthio substituents (e.g., Compound A , ) are linked to alkylation or receptor antagonism, common in anticancer agents .
- Receptor Antagonism: Fluorine’s electronegativity in Compound A may enhance adenosine receptor binding, a trait observed in related triazolopyrazines .
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?
- Methodological Answer : The compound can be synthesized via cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing intermediates. A validated protocol involves activating carboxylic acids (e.g., 4-fluorophenylacetic acid) using carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. Recrystallization from DMFA/i-propanol yields the target product. This method ensures high chemical diversity in position 3 of the triazolopyrazine core .
Q. How can the purity and identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- 1H-NMR : Look for pyrazinone fragment signals (H-5 and H-6 as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively) .
- Non-aqueous potentiometric titration : Quantify purity with a validated method (linearity range: 0.1–1.0 mg/mL, R² ≥ 0.999) using glacial acetic acid as solvent and perchloric acid as titrant .
- Melting point analysis : Compare observed values (e.g., 82–84°C for structurally similar triazolopyrazines) with literature data .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store in a refrigerator (2–8°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Solubility in chloroform or methanol allows preparation of stock solutions for long-term storage at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., DPP-IV inhibition IC50 values) may arise from assay conditions or impurity profiles. To address this:
- Orthogonal assays : Compare results from fluorometric (e.g., Gly-Pro-AMC substrate) and colorimetric (e.g., H-Gly-Pro-pNA cleavage) DPP-IV inhibition assays .
- Purity validation : Re-test the compound using HPLC (≥98% purity) and exclude interference from residual solvents (e.g., DMFA) via GC-MS .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of triazolopyrazinone derivatives?
- Methodological Answer :
- Position 3 modifications : Replace the thioether group with heteroaryl/aryl substituents via CDI-mediated coupling to assess steric/electronic effects on target binding .
- Position 7 substitutions : Introduce bulkier groups (e.g., 4-chlorobenzylidene) to evaluate impact on membrane permeability using Caco-2 cell models .
- Pharmacokinetic profiling : Use LC-MS to correlate structural changes with metabolic stability in liver microsomes .
Q. How should environmental fate studies be designed to assess the compound’s ecological impact?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis stability : Test at pH 4, 7, and 9 (25°C and 50°C) to identify degradation products via LC-HRMS .
- Soil adsorption : Use batch equilibrium experiments (OECD 106) with varying soil organic matter content to determine Kd values .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Q. What experimental approaches are suitable for investigating crystallization-induced diastereomerism in derivatives?
- Methodological Answer :
- Recrystallization screening : Use solvent/anti-solvent pairs (e.g., ethyl acetate/n-hexane) to isolate diastereomers. Monitor crystal growth via polarized light microscopy .
- X-ray crystallography : Resolve absolute configuration using single-crystal data (e.g., C16H12F6N4O2 derivatives with 0.004 Å mean C-C bond accuracy) .
- Dynamic NMR : Detect rotameric equilibria in solution by variable-temperature 1H-NMR (e.g., -50°C to 50°C in DMSO-d6) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar triazolopyrazines?
- Analysis : Variations in melting points (e.g., 82–84°C vs. 263–264°C) may stem from polymorphism or residual solvents.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
